molecular formula C29H31N3O5 B12497292 Ethyl 3-{[(4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12497292
M. Wt: 501.6 g/mol
InChI Key: JESFXDCCWUMJBY-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHOXYBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of a piperazine ring substituted with a benzoyl group and an ethoxybenzamido group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHOXYBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzoylpiperazine Intermediate: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.

    Synthesis of the Ethoxybenzamido Intermediate: This step involves the reaction of 4-aminobenzoic acid with ethyl 4-ethoxybenzoate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form 4-ethoxybenzamido benzoic acid.

    Coupling Reaction: The final step involves the coupling of the benzoylpiperazine intermediate with the ethoxybenzamido intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHOXYBENZAMIDO)BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHOXYBENZAMIDO)BENZOATE would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylpiperazine: A simpler analog with similar structural features.

    4-Ethoxybenzamide: Another analog with a similar benzamide structure.

Uniqueness

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHOXYBENZAMIDO)BENZOATE is unique due to the combination of the benzoylpiperazine and ethoxybenzamido groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C29H31N3O5

Molecular Weight

501.6 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-ethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C29H31N3O5/c1-3-36-24-13-10-21(11-14-24)27(33)30-25-20-23(29(35)37-4-2)12-15-26(25)31-16-18-32(19-17-31)28(34)22-8-6-5-7-9-22/h5-15,20H,3-4,16-19H2,1-2H3,(H,30,33)

InChI Key

JESFXDCCWUMJBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OCC)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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